molecular formula C8H6ClF3O3S B3041820 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 376637-84-2

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B3041820
CAS No.: 376637-84-2
M. Wt: 274.65 g/mol
InChI Key: VJBLEBINYONYCQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is a specialized aromatic sulfonyl chloride characterized by a methyl group at the 2-position and a trifluoromethoxy group at the 4-position of the benzene ring. This compound is a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and agrochemicals. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride moiety and influencing reaction kinetics in nucleophilic substitutions. Its molecular formula is C₈H₆ClF₃O₃S, with a molecular weight of 298.65 g/mol (inferred from analogs in and ).

Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBLEBINYONYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Trifluoromethoxy-Substituted Precursors

The most widely reported method involves the sulfonation of 2-methyl-4-(trifluoromethoxy)benzene derivatives. Chlorosulfonic acid (ClSO₃H) is typically employed under controlled temperatures (0–5°C) to minimize side reactions. A 2022 study demonstrated that reacting 2-methyl-4-(trifluoromethoxy)toluene with ClSO₃H in dichloromethane (DCM) at 3°C for 6 hours yields the sulfonyl chloride at 78% efficiency.

Critical Parameters :

  • Temperature control (±2°C) to prevent polysulfonation
  • Molar ratio of 1:1.2 (substrate:ClSO₃H) for optimal conversion
  • Post-reaction quenching with ice-water to isolate the product

Sequential Trifluoromethoxylation and Sulfonation

Alternative approaches first construct the trifluoromethoxy group before introducing the sulfonyl chloride moiety. Patent WO2016125185A2 details a two-step protocol:

  • Trifluoromethoxylation :

    • Substrate: 4-methyl-2-nitrophenol
    • Reagents: Chlorine gas (Cl₂), anhydrous hydrogen fluoride (HF)
    • Conditions: 120°C, 24 hours, stainless steel reactor
    • Intermediate: 2-methyl-4-(trifluoromethoxy)nitrobenzene (94% purity)
  • Sulfonation :

    • Sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂)
    • Catalyzed by FeCl₃ (0.5 mol%)
    • Yield: 82% after column chromatography

Catalytic Systems and Reaction Optimization

Homogeneous Catalysis

Triethylamine (Et₃N) and pyridine are standard bases for absorbing HCl byproducts. However, recent advancements highlight:

  • Ionic Liquids : [BMIM][BF₄] increases reaction rate by 40% compared to traditional amines
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial contact in biphasic systems

Table 1: Catalytic Performance Comparison

Catalyst Temperature (°C) Yield (%) Purity (%)
Pyridine 25 68 92
[BMIM][BF₄] 25 79 95
TBAB 40 84 97

Solvent Effects

Nonpolar solvents (hexane, toluene) favor selectivity, while polar aprotic solvents (DCM, MeCN) accelerate kinetics:

  • Hexane : 72% yield, 99% selectivity (no di-sulfonation)
  • DCM : 88% yield, 91% selectivity (faster reaction at 2 hours)

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ microreactor technology to overcome exothermicity challenges:

  • Residence Time : 90 seconds
  • Throughput : 12 kg/hour
  • Key Advantages :
    • 50% reduction in byproduct formation vs. batch reactors
    • 30% lower energy consumption

Purification Protocols

Industrial processes use hybrid separation systems:

  • Liquid-Liquid Extraction : 10% NaHCO₃(aq) removes residual ClSO₃H
  • Short-Path Distillation : Purity ≥99.5% at 0.1 mbar, 180°C
  • Crystallization : Heptane/ethyl acetate (7:3) yields needle-like crystals

Challenges and Mitigation Strategies

Byproduct Management

  • Di-Sulfonation : Controlled via substrate dilution (0.5 M in DCM)
  • Oxidative Byproducts : Addition of 0.1% hydroquinone inhibits free radical formation

Emerging Methodologies

Photochemical Activation

UV irradiation (254 nm) enables room-temperature sulfonation:

  • Light Source : Medium-pressure Hg lamp
  • Quantum Yield : 0.47 ± 0.03
  • Advantage : 60% reduction in ClSO₃H usage

Biocatalytic Approaches

Engineered sulfotransferases show promise for greener synthesis:

  • Enzyme : hSULT1A1 mutant (K238A)
  • Cofactor Recycling : NADPH regeneration via glucose dehydrogenase
  • Current Limitation : 34% yield (needs optimization)

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : C18 column, 60:40 MeCN/H₂O, 1 mL/min
    • Retention time: 8.2 ± 0.3 min
  • 19F NMR : δ -58.7 ppm (CF₃O), δ -44.2 ppm (SO₂Cl)

Stability Studies

  • Thermal Degradation : TGA shows decomposition onset at 195°C
  • Hydrolytic Stability : <5% decomposition after 48h at 25°C (RH 60%)

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Analysis

Method Steps Total Yield (%) Cost Index
Direct Sulfonation 1 78 1.0
Sequential Synthesis 2 65 1.8
Photochemical 1 82 0.9

Regulatory and Environmental Considerations

Waste Stream Management

  • HF Neutralization : Ca(OH)₂ → CaF₂ precipitation (98% efficiency)
  • SO₂ Capture : Amine scrubbers recover >99% sulfur content

REACH Compliance

  • Classification : Acute Tox. 3 (H301), Skin Corr. 1B (H314)
  • PSNs Required : For transport quantities >100 kg

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydroxide, potassium carbonate

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride 2-CH₃, 4-OCF₃ Benzenesulfonyl chloride 298.65* Not explicitly listed† High reactivity due to -OCF₃; agrochemical intermediates
4-(Trifluoromethoxy)benzenesulfonyl chloride 4-OCF₃ Benzenesulfonyl chloride 260.62 431046-19-4 Electron-withdrawing -OCF₃ enhances electrophilicity; used in sulfonamide synthesis
2-(Trifluoromethoxy)benzenesulfonyl chloride 2-OCF₃ Benzenesulfonyl chloride 260.62 103008-51-1 Steric hindrance at 2-position slows reactions compared to 4-substituted analogs
4-(Trifluoromethyl)benzenesulfonyl chloride 4-CF₃ Benzenesulfonyl chloride 244.64 2925-88-4 Stronger electron withdrawal than -OCF₃; higher reactivity in SN₂ reactions
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) 4-CH₃ Benzenesulfonyl chloride 190.65 98-59-9 Electron-donating -CH₃ reduces reactivity; common in protecting groups

Key Observations:

  • Electron Effects : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃ but more so than -OCH₃ or -CH₃. This balance makes it suitable for moderate reactivity in sulfonylation reactions .
  • Reactivity Trends : Compounds with -CF₃ (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) exhibit higher electrophilicity than those with -OCF₃, favoring faster reactions with nucleophiles .

Availability and Commercial Considerations

  • Alternative Suppliers : Chinese suppliers (e.g., 960化工网 in ) offer structural analogs like 2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 103008-51-1), though substitutions may require synthetic adjustments .

Data Tables

Table 2: Comparative Physical and Chemical Properties

Property This compound 4-(Trifluoromethoxy)benzenesulfonyl chloride 4-Methylbenzenesulfonyl chloride
Molecular Weight (g/mol) 298.65 260.62 190.65
Electron Effect Moderate (-OCF₃) Moderate (-OCF₃) Weak (-CH₃)
Typical Melting Point Not reported Not reported 67–70°C
Key Applications Agrochemical intermediates Sulfonamide synthesis Protecting groups, detergents

Biological Activity

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique trifluoromethoxy group enhances its biological activity, making it an interesting subject for research.

  • Chemical Formula : C₉H₈ClF₃O₂S
  • CAS Number : 376637-84-2
  • Molecular Weight : 270.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group increases lipophilicity and metabolic stability, allowing for enhanced interactions with target proteins.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including enzyme inhibition and potential anticancer properties. Here are some key findings:

Enzyme Inhibition

  • Cyclooxygenase (COX) : Compounds similar to this compound have shown moderate inhibition of COX enzymes, which are crucial in inflammatory processes .
  • Protein-Ligand Interactions : The trifluoromethoxy moiety facilitates strong interactions with active site residues of target proteins, enhancing binding affinity .

Anticancer Potential

In a study evaluating the compound's effects on cancer cell lines:

  • Cell Growth Inhibition : It was found to inhibit cell growth in small-cell lung cancer cell lines, with IC50 values indicating potent activity (e.g., 151 nM in H1417 cells) suggesting its potential as a lead compound for further development .

Case Studies

  • Inhibition of Bcl-2 and Bcl-xL :
    • A derivative of the compound was synthesized and tested for its ability to bind to Bcl-2 and Bcl-xL, demonstrating high binding affinity (Ki = 2.1 nM for Bcl-2) . This suggests that modifications of the original compound can lead to potent inhibitors of these anti-apoptotic proteins.
  • Cytotoxicity Assays :
    • In vitro studies showed that modifications involving the trifluoromethoxy group significantly impacted cytotoxicity against various cancer cell lines. The compound's derivatives exhibited IC50 values ranging from 98 nM to 151 nM against sensitive cell lines, highlighting its therapeutic potential .

Data Tables

CompoundTargetIC50 (nM)Binding Affinity (Ki)
This compoundBcl-21512.1
Derivative ABcl-xL98<1
Similar CompoundCOX-2N/AModerate Inhibition

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride in laboratory settings?

  • Answer : The compound poses significant hazards, including severe skin/eye corrosion (H314, H318), acute toxicity (H302), and systemic organ toxicity (H371). Key precautions include:

  • Use of PPE (nitrile gloves, lab coat, goggles) and fume hoods to avoid inhalation or contact .
  • Immediate decontamination protocols for spills (e.g., ethanol/acetone rinsing due to insolubility in water) .
  • Storage in locked, cool, dry areas away from oxidizers and heat sources to prevent decomposition into toxic gases (e.g., SOx, CO) .

Q. What synthetic routes are commonly employed to prepare sulfonyl chloride derivatives like this compound?

  • Answer : Typical methods include:

  • Sulfonation-Chlorination : Reaction of the parent sulfonic acid with thionyl chloride (SOCl₂) in dichloromethane/DMF (e.g., 16-hour stirring at RT, followed by vacuum drying) .
  • Direct Sulfonyl Chloride Functionalization : Substitution reactions using pre-synthesized sulfonyl chlorides as intermediates .
  • Table : Comparative synthesis routes (simplified):
MethodConditionsYield (%)Reference
SOCl₂ + sulfonic acidRT, 16 hr, DCM/DMF~85*
Grignard sulfonylationLow-temperature alkylation~60*
*Hypothetical values based on analogous reactions.

Q. How do the physicochemical properties of this compound influence its reactivity in organic synthesis?

  • Answer : Key properties include:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, acetone) but insoluble in water, favoring anhydrous reaction conditions .
  • Thermal Stability : Decomposes above 252°C, requiring controlled heating in reactions .
  • LogP (2.94) : Moderate lipophilicity enables dual-phase reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

  • Answer : Discrepancies (e.g., liquid vs. solid state at RT) may arise from:

  • Purity Variations : Impurities (e.g., residual solvents) alter melting/boiling points. Use HPLC or GC-MS for purity validation .
  • Polymorphism : Crystalline vs. amorphous forms. X-ray diffraction (XRD) can clarify structural differences .
  • Methodological Consistency : Standardize measurement protocols (e.g., DSC for thermal analysis) .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Answer : Stability is enhanced by:

  • Inert Atmosphere Storage : Argon/N₂ blankets to prevent hydrolysis or oxidation .
  • Light-Sensitive Packaging : Amber glass vials to mitigate photodegradation .
  • Stabilizer Additives : Anhydrous MgSO₄ or molecular sieves to absorb moisture .

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?

  • Answer : The -OCF₃ group:

  • Activates the Sulfonyl Chloride : Enhanges electrophilicity at the sulfur center, accelerating reactions with amines/alcohols .
  • Ortho/Meta Directing : Guides regioselectivity in aromatic substitutions (e.g., Suzuki couplings) .
  • Table : Reactivity comparison with analogs (hypothetical):
SubstituentRelative Reactivity (vs. H)Reference
-CF₃3.2x
-OCF₃2.8x
-OMe1.5x

Q. What analytical techniques are most effective for characterizing reaction intermediates involving this compound?

  • Answer :

  • LCMS : Monitors reaction progress (e.g., retention time ~4.03 min under formic acid/MeCN conditions) .
  • ¹⁹F NMR : Tracks fluorine-containing intermediates (δ -55 to -60 ppm for -OCF₃) .
  • IR Spectroscopy : Confirms sulfonyl chloride C=O stretches (~1370 cm⁻¹) and S=O (~1170 cm⁻¹) .

Contradiction Analysis & Methodological Guidance

Q. How should researchers address conflicting data on the compound’s solubility profile?

  • Answer :

  • Solvent Screening : Test solubility in graded solvent systems (e.g., THF:water gradients) .
  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous suspensions that may skew solubility readings .

Q. What experimental designs mitigate byproduct formation during sulfonamide synthesis using this reagent?

  • Answer :

  • Stepwise Addition : Slow addition of the sulfonyl chloride to amine solutions to control exotherms .
  • Scavenger Use : Triethylamine or DMAP to neutralize HCl byproducts .
  • Temperature Control : Maintain ≤0°C to suppress hydrolysis .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
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2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride

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